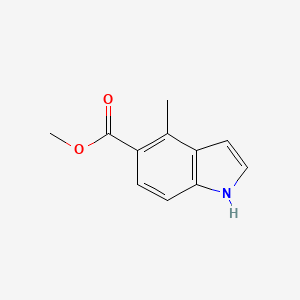

methyl 4-methyl-1H-indole-5-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole nucleus, an aromatic heterocyclic organic compound composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational scaffold in a vast number of natural and synthetic molecules. nih.govwisdomlib.org This structure is a key building block for many compounds, exhibiting both aromatic and basic properties that make it highly versatile in chemical reactions. creative-proteomics.com In nature, indoles are widely distributed, forming the core of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.govcreative-proteomics.com Tryptophan not only serves as a constituent of most proteins but is also a biosynthetic precursor for a wide variety of secondary metabolites. nih.gov In animals and humans, serotonin is a critical neurotransmitter in the central nervous system and also plays roles in the cardiovascular and gastrointestinal systems. nih.gov

The significance of the indole scaffold extends prominently into medicinal chemistry and drug discovery. chula.ac.thmdpi.com Its unique structure allows it to mimic peptides and bind reversibly to various enzymes, providing extensive opportunities for the development of novel drugs with distinct mechanisms of action. chula.ac.th A multitude of indole derivatives have been developed into therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. chula.ac.thresearchgate.net For instance, the vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine (B1199706), are well-known indole-based drugs used in cancer treatment for their ability to inhibit tubulin polymerization. mdpi.combiosynth.com Similarly, the synthetic derivative indomethacin (B1671933) is a non-steroidal anti-inflammatory drug used to reduce fever, pain, and swelling. nih.gov The versatility and broad biological activity of indole derivatives have established them as one of the most important heterocyclic scaffolds in pharmaceutical research. chula.ac.thbiosynth.com

Contextualizing Indole-5-Carboxylate Scaffolds in Modern Research

Within the broad family of indole derivatives, scaffolds featuring a carboxylate group, particularly at the 5-position, represent a significant subclass for chemical synthesis and pharmacological development. The indole-5-carboxylate moiety serves as a versatile intermediate and a key structural component in a variety of targeted therapeutic agents. For example, methyl indole-5-carboxylate is utilized as a reactant in the biosynthesis of protein kinase inhibitors and in the synthesis of indirubin (B1684374) derivatives, which are known for their potential anticancer activities. sigmaaldrich.comfishersci.com

The presence of the carboxylate group at the 5-position provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. Researchers utilize this functional group in various chemical reactions, including metal-free Friedel-Crafts alkylation and cross dehydrogenative coupling reactions, to build diverse libraries of compounds for biological screening. sigmaaldrich.comfishersci.com The development of efficient synthetic methods for functionalized indoles, including indole-5-carboxylates, is an active area of research, with techniques ranging from classical methods to modern palladium-catalyzed reactions. derpharmachemica.comorgsyn.org This focus on synthesis enables the exploration of structure-activity relationships, where modifications to the indole core and its substituents can be systematically studied to optimize therapeutic efficacy. The indole-5-carboxylate scaffold is therefore a crucial platform for creating novel compounds targeting a range of diseases.

Research Objectives and Scope for Methyl 4-Methyl-1H-Indole-5-Carboxylate

This compound is an indole derivative characterized by a methyl group at the 4-position and a methyl carboxylate group at the 5-position of the indole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Canonical SMILES | CC1=C(C=CC2=C1C=CN2)C(=O)OC |

| InChI Key | KTKSHXJDIOBIKR-UHFFFAOYSA-N |

The primary research objectives for this specific compound are centered on its synthesis and its potential as a building block for more complex, biologically active molecules. The strategic placement of the methyl and carboxylate groups on the benzene portion of the indole ring makes it a candidate for synthetic elaboration. Research in this area would likely focus on utilizing the compound as an intermediate in the synthesis of novel therapeutic agents.

Given the broad spectrum of biological activities associated with indole derivatives, the scope of research for this compound encompasses several potential therapeutic areas. Based on the activities of structurally related indole compounds, investigations could explore its potential for anticancer, neuroprotective, or antimicrobial effects. The indole nucleus is known to be reactive in electrophilic aromatic substitution reactions, which could be exploited to further functionalize the molecule. creative-proteomics.com Future research would involve detailed chemical synthesis, functionalization strategies, and subsequent biological evaluation to determine the specific therapeutic potential of derivatives synthesized from this scaffold.

Table 2: Selected Biological Activities of Indole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Indole derivatives like vincristine and vinblastine inhibit tubulin polymerization, halting cell division in cancer cells. mdpi.combiosynth.com Others, such as sunitinib, act as tyrosine kinase inhibitors. mdpi.com |

| Anti-inflammatory | Compounds like indomethacin act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting prostaglandin (B15479496) production. nih.gov |

| Antimicrobial | Various synthetic indole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. chula.ac.th |

| Neurotransmitter Regulation | The indole structure is the core of serotonin, a key neurotransmitter regulating mood, sleep, and appetite. Many antidepressant drugs target the serotonin system. creative-proteomics.com |

| Antiviral | The indole scaffold is present in a number of drugs approved for use as antiviral agents. mdpi.com |

| Antioxidant | Melatonin, an indole-based neuro-hormone, is known to have antioxidant properties. researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl 4-methyl-1H-indole-5-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-7-8-5-6-12-10(8)4-3-9(7)11(13)14-2/h3-6,12H,1-2H3 |

InChI Key |

KTKSHXJDIOBIKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)C(=O)OC |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Methyl 4 Methyl 1h Indole 5 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions

The indole (B1671886) ring is inherently electron-rich, rendering it susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole nucleus is typically the C3 position, as the resulting cationic intermediate (the σ-complex or arenium ion) is more stabilized by the nitrogen atom's lone pair of electrons through resonance than the intermediate formed from attack at C2. For methyl 4-methyl-1H-indole-5-carboxylate, the C3 position remains the most nucleophilic and thus the primary site for electrophilic substitution. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, Friedel-Crafts acylation, and the Mannich reaction. The presence of the methyl group at C4 provides a slight activating effect, while the methyl carboxylate at C5 is deactivating; however, the strong directing effect of the indole nitrogen to the C3 position generally dominates.

While direct nucleophilic substitution on the electron-rich indole ring is generally challenging, it can be achieved under specific conditions, particularly when the indole nucleus is modified with strong electron-withdrawing groups or through the formation of intermediate species that facilitate nucleophilic attack. For instance, nucleophilic substitution reactions have been observed on indole-3-carboxaldehydes where the electron-withdrawing nature of the aldehyde activates the C2 position towards nucleophiles. While not directly applicable to the title compound, this illustrates a strategy for achieving such transformations.

Oxidation and Reduction Pathways of Indole-Carboxylate Derivatives

The indole nucleus and its substituents can undergo various oxidation and reduction reactions. The pyrrole (B145914) ring of the indole is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can oxidize the indole ring. smolecule.com The methyl group at the C4 position could also potentially be oxidized to a carboxylic acid under harsh conditions.

Reduction of the indole ring of this compound can selectively occur at either the pyrrole or the benzene (B151609) ring. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) in acidic media typically reduces the pyrrole ring to yield the corresponding indoline (B122111) derivative, methyl 4-methylindoline-5-carboxylate. The ester group is generally stable to these conditions. Conversely, reduction of the benzene ring is less common and requires more specialized conditions. The ester moiety itself can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (4-methyl-1H-indol-5-yl)methanol. smolecule.commasterorganicchemistry.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and indole derivatives are common substrates in these transformations.

Sonogashira Coupling of N-Alkylated Indole-5-Carboxylates

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org To perform a Sonogashira coupling on this compound, it would first need to be halogenated, typically at a position on the benzene ring, for example, to introduce an iodo or bromo substituent. N-alkylation of the indole nitrogen is often employed in such reactions to improve solubility and prevent side reactions. For instance, an N-alkylated 5-bromo or 5-iodo-indole derivative could be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl group at the C5 position. The reactivity in Sonogashira coupling generally follows the order I > Br > Cl for the halide. thieme-connect.de

Other Metal-Catalyzed Cross-Couplings (e.g., cross dehydrogenative coupling)

Cross-dehydrogenative coupling (CDC) has emerged as an efficient and atom-economical method for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. chim.itsemanticscholar.org Indole derivatives are excellent substrates for CDC reactions due to the reactivity of their C-H bonds, particularly at the C2 and C3 positions. This compound could potentially undergo CDC reactions with various coupling partners, such as arenes, alkynes, or compounds with activated C-H bonds. These reactions are typically catalyzed by transition metals like palladium, copper, or iron. The regioselectivity of the coupling would depend on the specific catalyst and reaction conditions employed.

Functional Group Interconversions of the Ester Moiety

The methyl carboxylate group at the C5 position of the title compound is a versatile handle for a variety of functional group interconversions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-methyl-1H-indole-5-carboxylic acid, under either acidic or basic conditions. chemicalbook.comgoogle.com This carboxylic acid can then serve as a precursor for other functional groups.

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the corresponding amide.

Reduction: As mentioned in section 3.2, the ester can be reduced to a primary alcohol, (4-methyl-1H-indol-5-yl)methanol, using a strong reducing agent like LiAlH₄. masterorganicchemistry.comquora.comreddit.comyoutube.com

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Radical Reactions and Their Applications in Indole Functionalization

Radical reactions offer a complementary approach to traditional ionic reactions for the functionalization of indoles. The indole nucleus can participate in radical addition reactions, and modern methods often employ photoredox catalysis to generate radical species under mild conditions. These reactions can be used to introduce a wide range of alkyl and aryl groups onto the indole scaffold.

For this compound, radical functionalization would likely occur at the C2 or C3 position of the indole ring. Photoredox catalysis, using visible light and a photocatalyst, can be employed to generate radicals from precursors such as alkyl halides or carboxylic acids. These radicals can then add to the electron-rich indole ring. The regioselectivity of the radical addition can sometimes be controlled by the reaction conditions and the nature of the radical species. This approach provides a powerful tool for the late-stage functionalization of complex indole derivatives.

Spectroscopic and Structural Characterization of Methyl 4 Methyl 1h Indole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For methyl 4-methyl-1H-indole-5-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the methyl group at the C4 position, and the methyl group of the ester functionality. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern of the indole ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display unique signals for each carbon atom, including the two methyl carbons, the carbonyl carbon of the ester, and the eight carbons of the indole ring. The chemical shifts of the carbon atoms provide insight into their electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 8.5 | br s | - |

| H-2 | 7.2 - 7.4 | t | ~2.5 |

| H-3 | 6.5 - 6.7 | t | ~2.5 |

| H-6 | 7.5 - 7.7 | d | ~8.5 |

| H-7 | 7.2 - 7.4 | d | ~8.5 |

| 4-CH₃ | 2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 122 - 125 |

| C-3 | 102 - 105 |

| C-3a | 127 - 130 |

| C-4 | 128 - 131 |

| C-5 | 123 - 126 |

| C-6 | 120 - 123 |

| C-7 | 110 - 113 |

| C-7a | 135 - 138 |

| 4-CH₃ | 15 - 18 |

| 5-COOCH₃ | 51 - 53 |

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships, helping to establish the connectivity of the protons on the indole ring. For instance, correlations would be expected between H-2 and H-3, and between H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the 4-CH₃ protons to C-3a, C-4, and C-5 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are in close proximity. This can be used to determine the stereochemistry and conformation of a molecule. For this compound, a NOESY experiment could show a correlation between the 4-CH₃ protons and the H-3 proton, confirming their spatial relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the aromatic C-H bonds, the C=O of the ester, and the C-O bond of the ester.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1700 - 1725 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₁NO₂), the expected exact mass would be approximately 189.07898 g/mol . The mass spectrum would also show a characteristic fragmentation pattern that can provide further structural information. Common fragmentation pathways for indole derivatives include the loss of the ester group or cleavage of the indole ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.netnih.gov For methyl 4-methyl-1H-indole-5-carboxylate, DFT calculations, often using a basis set like 6-311G(d,p), can elucidate its molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govchemistryjournal.net A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. chemistryjournal.net

DFT also allows for the calculation of global chemical reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω). researchgate.net These descriptors help in predicting the relative stability and reactivity of the molecule. researchgate.net For instance, chemical hardness measures the resistance to a change in electron distribution. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data for illustrative purposes.

| Property | Value | Unit | Significance |

| HOMO Energy | -6.2 | eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 | eV | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | 2.2 | eV | Measures resistance to charge transfer |

| Electrophilicity (ω) | 1.5 | eV | Index of electrophilic character |

While the indole (B1671886) ring system is rigid and planar, substituents can rotate, leading to different conformers. For this compound, conformational analysis focuses on the orientation of the methyl ester group at the C5 position. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, exploring its conformational landscape. mdpi.comgrafiati.com

MD simulations track the movements of atoms in a molecule, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.com These simulations can reveal the most stable conformations and the energy barriers between them. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulations can indicate the stability of the molecule's conformation and the flexibility of specific atomic groups, respectively. mdpi.com Such studies are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. mdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Based Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveurjchem.com For indole-based systems, QSAR models are developed to predict the activity of new derivatives and to guide the design of more potent compounds. nih.govresearchgate.net

To build a QSAR model, a dataset of indole derivatives with known biological activities (e.g., IC₅₀ values) is required. nih.govbiointerfaceresearch.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. A mathematical model, often using methods like partial least squares (PLS) regression, is then generated to correlate these descriptors with the observed activity. biointerfaceresearch.com A reliable QSAR model can reveal which molecular properties are key for the desired biological effect. researchgate.net For instance, a model might show that activity is positively correlated with lipophilicity and negatively correlated with molecular size.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives This table presents descriptor types commonly used in QSAR modeling.

| Descriptor Type | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

Pharmacophore Modeling and Ligand-Based Design Principles for Indole Derivatives

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. dergipark.org.trmdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological effect. dergipark.org.tr

For indole derivatives, a pharmacophore model can be generated by aligning a set of known active compounds and identifying the common chemical features responsible for their activity. nih.gov This model then serves as a 3D query to screen large chemical databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.tr The indole scaffold itself often serves as a key hydrophobic or aromatic feature in such models. For this compound, the key features would likely include the indole nitrogen as a hydrogen bond donor, the aromatic rings as a hydrophobic feature, and the carbonyl oxygen of the ester group as a hydrogen bond acceptor.

Molecular Docking and Binding Affinity Predictions for Specific Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. biointerfaceresearch.com This technique is instrumental in structure-based drug design. Docking studies involving indole derivatives have been performed to understand their interactions with various targets, such as Glycogen Synthase Kinase-3β (GSK-3β). sciencescholar.usresearchgate.net

In a typical docking simulation, this compound would be placed into the active site of a target protein. The algorithm then explores different binding poses and scores them based on the predicted binding affinity. nih.gov This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com The results can predict whether a compound is likely to be an inhibitor and can guide modifications to its structure to improve binding affinity. sciencescholar.us For example, docking might reveal that the methyl ester group forms a crucial hydrogen bond with a specific residue, while the 4-methyl group fits into a hydrophobic pocket.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | Predicts strong binding affinity |

| Hydrogen Bonds | Indole N-H with Asp133; Carbonyl O with Lys85 | Key interactions stabilizing the complex |

| Hydrophobic Interactions | 4-Methyl group with Leu88, Val35; Indole ring with Phe150 | Contribution to binding from nonpolar interactions |

Reaction Mechanism Studies through Computational Methods

Computational methods, especially DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway. nih.gov This provides a detailed understanding of reaction feasibility, rates, and the origins of selectivity. acs.org

For reactions involving the indole scaffold, such as its synthesis or functionalization, computational studies can explore different proposed mechanisms. nih.gov For example, in the synthesis of the indole ring, calculations can determine the activation energies for the key bond-forming steps, helping to identify the rate-determining step and optimize reaction conditions. Similarly, for the functionalization of a pre-existing indole like this compound, computational studies can predict the most likely site of electrophilic or nucleophilic attack by analyzing the molecule's electronic structure and the stability of potential intermediates. acs.org

Biological and Pharmacological Relevance of Indole 5 Carboxylate Derivatives Preclinical Focus

Exploration of Anticancer Activity in Cell-Based Assays

Indole (B1671886) derivatives, including those based on the indole-5-carboxylate scaffold, are recognized for their potential as anticancer agents. nih.gov Their activity is often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. mdpi.com Studies have shown that the indole nucleus is a "privileged scaffold" in the design of cytotoxic agents. nih.govbrieflands.com

The cytotoxic effects of indole-5-carboxylate derivatives are often mediated through the inhibition of key enzymes that regulate cellular processes like gene expression and DNA replication.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene expression by modifying chromatin structure. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov Indole-5-carboxylic acid hydroxamide compounds have been specifically designed and investigated as selective inhibitors of HDACs. google.com For instance, a series of substituted indole-based hydroxamic acid derivatives demonstrated potent inhibition of HDAC1 and HDAC6, with one compound exhibiting an IC50 value of 1.16 nM against HDAC1. nih.gov This inhibition leads to increased histone acetylation, which in turn can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Indole-piperazine hybrids have also shown submicromolar activity against HDAC1, indicating their potential as selective class I HDAC inhibitors. jst.go.jp

Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been developed to target several kinases.

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that promotes cell survival and proliferation, making it an attractive anticancer target. chem-soc.simdpi.com N-substituted indole-2- and 3-carboxamide derivatives have been tested for their ability to inhibit human recombinant protein kinase CK2. chem-soc.si One compound, 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide, showed an IC50 value of 14.6 μM against CK2. chem-soc.si The substitution patterns on the indole ring and the N-benzyl groups were found to be important for inhibitory activity. chem-soc.si

Other Kinases: Indole-2-carboxamide derivatives have also been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). rsc.org Certain derivatives showed significant antiproliferative activity by inhibiting EGFR with IC50 values ranging from 85 nM to 124 nM and CDK2 with IC50 values as low as 33 nM. rsc.org

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. acs.org Their inhibition can lead to DNA damage and cell death, a mechanism exploited by several chemotherapeutic drugs. nih.gov Indole derivatives, such as indole-thiosemicarbazones, have been designed as antiproliferative agents that may act via topoisomerase inhibition. nih.gov Studies have identified certain 3-methyl-2-phenyl-1H-indole analogues as having both antiproliferative and topoisomerase II inhibitory effects. acs.org Furthermore, novel compounds have been identified as the first dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1), exhibiting strong anticancer properties in vitro. nih.gov

The inhibition of the aforementioned enzymes by indole-5-carboxylate derivatives leads to the modulation of cellular pathways that control cell growth and survival, resulting in potent anti-proliferative effects. These compounds have been evaluated against a wide range of human cancer cell lines.

For example, novel 5-hydroxyindole-3-carboxylic acid esters have demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with the most potent compound showing a half-maximal effective concentration of 4.7 µM. nih.govbrieflands.com Similarly, a series of 5-chloro-indole-2-carboxylate derivatives displayed significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM across four different cancer cell lines. nih.gov Indole C5-O-substituted seco-CI analogs have also shown potent cytotoxic activity; for instance, C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI was found to be more active than doxorubicin (B1662922) against SK-MEL-2 and A-549 cancer cell lines. nih.gov

The anti-proliferative mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comnih.gov Flow cytometry studies have confirmed that treatment with certain indole derivatives leads to a significant increase in apoptotic cell populations. mdpi.com

| Compound Type | Target Cell Line(s) | Observed Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 5-hydroxyindole-3-carboxylic acid ester (Compound 5d) | MCF-7 (Breast Cancer) | 4.7 µM | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5f) | A-549, MCF-7, Panc-1, HT-29 | 29 nM (mean) | tandfonline.com |

| Thiazolyl-indole-2-carboxamide (Compound 6i) | MCF-7 (Breast Cancer) | 6.10 µM | acs.org |

| Indole-thiosemicarbazone derivative | A549 (Lung Cancer), A375 (Melanoma) | 0.23 µg/ml - 0.96 µg/ml | nih.gov |

| Indole C5-methylsulfonyloxy derivative (Compound 2) | JEG-3 (Choriocarcinoma) | 0.182 µM | nih.gov |

Neurobiological Implications and Neuroprotective Studies (In Vitro)

Indole-based structures are foundational to many neuroactive molecules, including the neurotransmitter serotonin (B10506). This has prompted research into indole derivatives for potential applications in neurodegenerative diseases.

Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.gov A number of indole derivatives have been synthesized and evaluated for their ability to inhibit AChE. A series of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and showed moderate potency for inhibiting the related enzyme, butyrylcholinesterase (BuChE). nih.govresearchgate.net Another study focused on synthesizing indole derivatives structurally analogous to donepezil, a well-known AChE inhibitor, with most of the new compounds showing potent AChE inhibitory activity. nih.gov The design strategy often involves using the indole moiety as a bioisosteric substitute for other rings present in known inhibitors. nih.gov

| Compound Series | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | Butyrylcholinesterase (BuChE) | Moderate inhibition (e.g., 30.06% at 10 µM) | nih.gov |

| Donepezil-related indole derivatives | Acetylcholinesterase (AChE) | Potent inhibition, comparable to donepezil | nih.gov |

| Tacrine-indole hybrids | AChE and BuChE | Potent reversible inhibition (IC50 = 8 nM for AChE) | uj.edu.pl |

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. hilarispublisher.com Compounds that can inhibit or reverse this aggregation are of significant therapeutic interest. In vitro studies have shown that certain indole alkaloids can reduce the β-sheet content in Aβ samples, demonstrating anti-amyloidogenic potential. nih.gov Molecular docking studies suggest these compounds may inhibit oligomerization by stacking between adjacent β-sheets. nih.gov Specifically, indole–phenolic derivatives have been investigated for their neuroprotective actions, which combine antioxidant, metal-chelating, and anti-aggregation properties, positioning them as promising multifunctional agents for Alzheimer's disease therapy. nih.gov

Antimicrobial and Antiviral Potentials (In Vitro Studies)

The indole scaffold is present in many natural and synthetic compounds with antimicrobial and antiviral properties. nih.govnih.gov

Antimicrobial Activity: Several series of indole carboxamide and propanamide derivatives have been screened for their in vitro antibacterial and antifungal activities. nih.gov Studies have shown that some indole carboxamide derivatives exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov In some cases, the minimum inhibitory concentration (MIC) values were found to be 20- to 100-fold lower than standard antibiotics like ciprofloxacin (B1669076) and ampicillin (B1664943). nih.gov Other research on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found their antibacterial activity to exceed that of ampicillin and streptomycin (B1217042) by 10- to 50-fold against several bacterial strains. nih.gov The antifungal activity of these compounds was also noted as good to excellent. nih.gov

| Compound Series | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Indole carboxamide derivatives | S. aureus, B. subtilis, E. coli | 1.56-12.5 µg/ml | nih.gov |

| Indole carboxamide derivatives | Candida albicans | Better inhibitors than standards | nih.gov |

| (Z)-methyl 3-(...)-1H-indole-2-carboxylate derivatives | Gram-positive & Gram-negative bacteria | 0.004–0.03 mg/mL | nih.gov |

| (Z)-methyl 3-(...)-1H-indole-2-carboxylate derivatives | Fungi (T. viride, A. fumigatus) | 0.004–0.06 mg/mL | nih.gov |

Antiviral Activity: The antiviral potential of indole derivatives has also been explored. A water-soluble derivative of 5-methoxyindole-3-carboxylic acid, structurally similar to the drug arbidol, was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.govactanaturae.ru The compound was noted for its high activity (IC50 = 1.06 µg/mL) and a high selectivity index of 78.6, suggesting it meets criteria for further development as an antiviral agent. actanaturae.runih.gov However, other studies screening indole derivatives against Hepatitis B virus (HBV) did not find any compounds with good inhibitory activity. nih.gov

Antibacterial and Antifungal Mechanisms

Indole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties. eurekaselect.com Research into indole-5-carboxylate derivatives has revealed their potential to combat various bacterial and fungal pathogens through diverse mechanisms of action.

One proposed antibacterial mechanism for certain indole derivatives is the inhibition of essential bacterial enzymes. For instance, docking studies have suggested that some indole-2-carboxylate (B1230498) derivatives may exert their antibacterial effects by inhibiting E. coli MurB, an enzyme crucial for peptidoglycan biosynthesis. mdpi.com Peptidoglycan is a vital component of the bacterial cell wall, and its disruption can lead to cell lysis and death.

Another significant mechanism, particularly against Gram-positive bacteria like Staphylococcus aureus, involves the inhibition of efflux pumps. The NorA efflux pump is a major contributor to antibiotic resistance in S. aureus by actively transporting antimicrobial agents out of the bacterial cell. nih.gov Certain indole derivatives have been identified as NorA efflux pump inhibitors, which can restore the efficacy of other antibiotics when used in combination. nih.gov

In the realm of antifungal activity, indole-5-carboxylate derivatives have shown promise against various fungal species, including Candida albicans and Aspergillus fumigatus. mdpi.comnih.gov A key target for many antifungal drugs is the enzyme 14α-lanosterol demethylase (CYP51), which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Docking studies have indicated that certain indole derivatives may inhibit this enzyme, thereby disrupting fungal cell membrane integrity and function. mdpi.com

The antimicrobial activity of these derivatives is often influenced by the nature and position of substituents on the indole ring. For example, the introduction of triazole or thiadiazole moieties to the indole scaffold has been shown to enhance antimicrobial activity. nih.gov

Table 1: Investigated Antimicrobial Mechanisms of Indole Derivatives

| Mechanism of Action | Target Organism(s) | Example Derivative Class |

|---|---|---|

| Inhibition of MurB | E. coli | Indole-2-carboxylate derivatives mdpi.com |

| Inhibition of NorA Efflux Pump | Staphylococcus aureus | 5-nitro-2-phenylindole nih.gov |

Inhibition of Viral Replication Pathways (e.g., HIV Non-Nucleoside Reverse Transcriptase Inhibitors)

Indole-5-carboxylate derivatives have emerged as a significant scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.gov NNRTIs are a critical component of highly active antiretroviral therapy (HAART) and act by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

The indolyl aryl sulfone (IAS) family of compounds, which includes derivatives of indole-2-carboxamide, has demonstrated high potency against wild-type HIV-1 and various drug-resistant mutant strains. nih.gov These compounds bind to a hydrophobic pocket in the HIV-1 RT, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site for nucleoside RT inhibitors. This binding induces a conformational change in the enzyme that disrupts its catalytic activity. nih.gov

Molecular modeling and structure-activity relationship (SAR) studies have provided detailed insights into the binding modes of these indole derivatives within the NNIBP. The indole core typically anchors the molecule within the pocket through hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov Modifications at various positions of the indole ring, particularly the N1, C2, C3, and C5 positions, have been extensively explored to optimize antiviral activity and overcome resistance. nih.govresearchgate.net For example, the introduction of different functional groups at the indole-2-carboxamide position has been shown to significantly impact the potency against resistant viral strains. nih.gov

Some indole-based α-amino acids have also been identified as efficient NNRTIs, demonstrating anti-HIV-1 activities comparable to the approved drug nevirapine. researchgate.net Furthermore, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors, highlighting the versatility of the indole scaffold in targeting different stages of the HIV replication cycle. mdpi.com

Table 2: Examples of Indole Derivatives as HIV-1 Inhibitors

| Derivative Class | Target | Mechanism of Action |

|---|---|---|

| Indolyl Aryl Sulfones (IAS) | HIV-1 Reverse Transcriptase | Non-nucleoside allosteric inhibition nih.gov |

| Indole-based α-amino acids | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition researchgate.net |

Anti-inflammatory Response Modulation in Preclinical Models

Preclinical studies have demonstrated that various indole-5-carboxylate derivatives possess significant anti-inflammatory properties. nih.govcuestionesdefisioterapia.com These compounds have been shown to modulate the inflammatory response through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators.

In various animal models of inflammation, such as carrageenan-induced paw edema, indole derivatives have exhibited a notable reduction in swelling and inflammation. cuestionesdefisioterapia.com This anti-inflammatory effect is often attributed to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. sigmaaldrich.com

At the cellular level, indole derivatives have been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in response to inflammatory stimuli. nih.gov For instance, in preclinical models of peritonitis and air pouch inflammation, treatment with certain indole-imidazolidine derivatives led to a significant decrease in leukocyte migration and the release of these inflammatory cytokines. nih.gov

Furthermore, some indole derivatives have been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.orgchemrxiv.org This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression. chemrxiv.org The anti-inflammatory activity of these compounds may also involve the modulation of signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes. chemrxiv.orgchemrxiv.org

Receptor Interactions and Binding Site Analysis

Indole derivatives have been extensively studied as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov Molecular modeling studies have revealed that the indole moiety often penetrates deep into the hydrophobic microdomain of these G protein-coupled receptors (GPCRs). A key interaction is typically a salt bridge formed between a protonatable nitrogen atom in the ligand's side chain and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov Additional hydrogen bonds and hydrophobic interactions with other amino acid residues further stabilize the ligand-receptor complex. nih.gov

Derivatives of indole carboxylic acid have also been investigated as selective ligands for dopamine (B1211576) receptors, such as the D3 subtype. nih.gov The position of the carboxylic acid group on the indole ring and the nature of the substituents have been shown to significantly influence binding affinity and selectivity for different dopamine receptor subtypes. nih.gov

Furthermore, N-substituted indole-2-carboxylic acid esters have been evaluated as selective inhibitors of the COX-2 enzyme. sigmaaldrich.com Docking studies have shown that these compounds can bind to the active site of COX-2, interacting with key residues in a manner similar to known COX-2 inhibitors. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For indole-5-carboxylate derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological activity against various targets.

In the context of anticancer activity, SAR studies on indole derivatives have revealed that substitutions at different positions of the indole ring can have a profound impact on their cytotoxic effects. For example, in a series of tubulin polymerization inhibitors, substitutions at the C-4 position of the indole ring were found to be beneficial for activity, while modifications at the C-3 position or N-methylation of the indole ring led to a decrease in potency. nih.gov

In the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), SAR studies on tetrahydro-γ-carboline derivatives (which contain an indole core) have explored the role of substituents on the pyrazolyl residue and modifications of the tetrahydropyridine (B1245486) portion of the molecule. acs.org These studies have led to the discovery of potent and efficacious CFTR potentiators with nanomolar activity. acs.org

The SAR of indole derivatives as EGFR inhibitors has also been investigated, with studies showing that specific substitutions on the indole ring can lead to potent inhibition of the tyrosine kinase activity of EGFR. researchgate.net

Role as Precursors for Biologically Active Molecules

Methyl 4-methyl-1H-indole-5-carboxylate, like many other indole-5-carboxylates, serves as a valuable precursor and building block in the synthesis of more complex, biologically active molecules. chemimpex.com Its chemical structure allows for a variety of synthetic transformations to generate a diverse range of compounds with potential therapeutic applications.

One notable application of this compound is in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making it an attractive target for drug development. Patent literature describes the use of this compound as a key intermediate in the multi-step synthesis of novel indole carboxamide derivatives that exhibit potent P2X7 receptor antagonist activity.

The ester functional group at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization. The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups to modulate the pharmacological properties of the final products.

Furthermore, indole-3-carboxylic acids, closely related to the 5-carboxylate isomers, are also utilized as precursors in palladium-catalyzed one-pot synthesis strategies to create 4-amino/alkoxyindole-3-carboxylic acid products, demonstrating the versatility of the indole carboxylate scaffold in complex organic synthesis. acs.org

Applications As Synthetic Intermediates and Advanced Materials Precursors

Building Blocks for Complex Heterocyclic Systems

The indole (B1671886) ring system is a prevalent feature in thousands of natural products and pharmacologically active compounds. rsc.org Molecules like methyl 4-methyl-1H-indole-5-carboxylate are valuable starting materials for constructing more elaborate heterocyclic frameworks. The inherent reactivity of the indole core allows for its annulation—the fusion of additional rings—to build polycyclic systems.

Chemists can leverage the functional groups of this molecule to direct the formation of new rings. For instance, the ester at C5 could be transformed into a group that participates in an intramolecular cyclization with a substituent previously added at the C4-methyl or C3 position. The N-H group can also be a key reaction site for building fused heterocyclic systems. nih.govmdpi.com By serving as a rigid scaffold, it allows for the controlled, stepwise addition of other cyclic structures, leading to novel compounds with potential applications in drug discovery and materials science.

Synthesis of Indole-Fused Scaffolds

Indole-fused scaffolds are molecular structures where one or more rings are attached to the indole core. These complex architectures are of significant interest to medicinal chemists. nih.gov The synthesis of such compounds often relies on the strategic functionalization of simpler indole precursors.

This compound is a potential starting point for creating these fused systems. A common synthetic strategy involves introducing reactive groups at two different positions on the indole ring that can then be linked to form a new ring. For example, a Vilsmeier-Haack reaction could introduce a formyl group at the C3 position. nih.gov This aldehyde, in conjunction with the existing C4-methyl group, could undergo a condensation and cyclization sequence with a suitable reagent to form a new ring fused across the C3 and C4 positions. Annulation reactions involving arynes have also been used with methyl indole-2-carboxylates to create novel indole-indolone ring systems, showcasing a strategy that could potentially be adapted. nih.gov

| Reaction Type | Reagents | Potential Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-substituted indoles |

| C3-Formylation | POCl₃, DMF (Vilsmeier-Haack) | 3-formylindole derivatives |

| C3-Acylation | Acyl chloride, Lewis acid | 3-acylindole derivatives |

| Ester Hydrolysis | NaOH, H₂O | Indole-5-carboxylic acid |

| Amide Formation | Amine, after hydrolysis to acid | Indole-5-carboxamide derivatives |

Precursors for Fluorescent Probes and Chemical Sensors

Indole derivatives are well-known for their fluorescent properties, which arise from the π-conjugated system of the indole ring. researchgate.netmdpi.com These properties can be fine-tuned by adding electron-donating or electron-withdrawing groups, making them ideal core structures for fluorescent probes and sensors. mdpi.com These probes are designed to change their fluorescence intensity or wavelength in response to specific analytes or environmental changes, such as pH or the presence of metal ions. mdpi.com

This compound possesses the essential indole fluorophore. The methyl carboxylate group at the C5 position acts as an electron-withdrawing group, which can modulate the photophysical properties of the indole core. This ester can be further modified, for example, by converting it into an amide linked to a specific recognition unit (e.g., a receptor for a particular ion or molecule). This modular design allows for the creation of "turn-on" or "turn-off" sensors. For instance, related indole-based probes have been developed for detecting hydrogen peroxide and various biothiols. nih.govresearchgate.net Studies on similar molecules like methyl indole-4-carboxylate show they can emit light around 450 nm and are promising candidates for fluorescent probes. researchgate.net

Potential in Agrochemical Development (e.g., Plant Growth Regulation)

The indole structure is central to the field of agrochemicals, most notably as the core of the auxin class of plant hormones, such as Indole-3-acetic acid (IAA). nih.govfrontiersin.org Auxins are crucial plant growth regulators that control a wide range of developmental processes, including cell division, elongation, and root formation. nih.govnih.gov This has led to extensive research into synthetic indole derivatives as potential plant growth regulators or herbicides. rhhz.net

The biological activity of indole compounds can be significantly altered by the types and positions of substituents on the indole ring. rhhz.net this compound, as a synthetic indole derivative, could potentially interact with plant hormone signaling pathways. Its structural similarity to natural auxins suggests it could act as an agonist or antagonist of auxin receptors. The development of new plant growth regulators is a key area of agrochemical research, and indole derivatives are continuously explored for their potential to enhance crop growth, improve stress resistance, or act as selective herbicides. nih.govnih.govresearchgate.net

Future Directions and Research Gaps

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of indole (B1671886) derivatives is a cornerstone of medicinal chemistry, and the development of novel, efficient, and selective synthetic routes is a perpetual area of focus. For "methyl 4-methyl-1H-indole-5-carboxylate," future research will likely concentrate on overcoming the limitations of traditional methods like the Fischer, Bischler, and Madelung syntheses, which can suffer from harsh reaction conditions and limited functional group tolerance.

Key areas for development include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-H activation and the formation of C-N and C-C bonds in indole synthesis. Future work will likely focus on developing more efficient and versatile palladium catalysts for the intramolecular oxidative coupling of enamines, which can provide high yields and regioselectivity. Microwave-assisted palladium-catalyzed heterocyclization is a promising avenue for accelerating these reactions.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a green and efficient alternative for the synthesis of complex indole scaffolds. This approach can facilitate novel bond formations under mild conditions.

Flow Chemistry: Microflow synthesis methods are gaining traction for their ability to offer precise control over reaction parameters, leading to higher yields, reduced side reactions, and improved safety. researchgate.net The application of flow chemistry to the synthesis of "this compound" could enable scalable and reproducible production. researchgate.net

Enantioselective Synthesis: For indole derivatives with potential therapeutic applications, the development of enantioselective synthetic methods is crucial. This can involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the final product.

| Synthetic Approach | Key Advantages | Potential for "this compound" |

| Palladium-Catalyzed Heterocyclization | High efficiency, regioselectivity, and functional group tolerance. | Could provide a direct and high-yielding route to the target compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. | Can significantly shorten the synthesis time for the target compound. |

| Flow Chemistry | Precise reaction control, scalability, and improved safety. researchgate.net | Enables continuous and large-scale production of the target compound. researchgate.net |

Advanced Computational Approaches for Predictive Modeling and Target Identification

Computational chemistry plays an increasingly vital role in modern drug discovery. For "this compound," advanced computational methods can be employed to predict its physicochemical properties, biological activities, and potential molecular targets, thereby guiding experimental efforts.

Future computational research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electron spectra of indole derivatives, providing insights into their electronic structure and reactivity. researchgate.netacs.org This information can be valuable for predicting their behavior in biological systems.

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of "this compound" to a wide range of biological targets. This can help in identifying potential therapeutic applications and understanding its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of indole-carboxylates with their biological activities. These models can then be used to design new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between "this compound" and its biological targets, offering insights into the stability of the complex and the key binding interactions.

| Computational Method | Application in Indole Derivative Research | Relevance for "this compound" |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. researchgate.netacs.org | Predicting the compound's chemical behavior and potential for interactions. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identifying potential protein targets and guiding lead optimization. |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity. | Designing new analogues with enhanced therapeutic properties. |

Exploration of New Biological Targets and Polypharmacology for Indole-Carboxylates

While indole derivatives are known to interact with a variety of biological targets, there is a continuous search for novel targets to address unmet medical needs. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is also gaining prominence as a strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov

Future research in this area will likely involve:

Target Identification Studies: Large-scale screening of "this compound" against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes, could reveal novel therapeutic opportunities. nih.gov

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can help to identify key biological pathways and networks that are modulated by indole-carboxylates. This can lead to the discovery of new drug targets and biomarkers.

Design of Multi-Target Ligands: Based on the understanding of the structure-activity relationships of indole-carboxylates with different targets, medicinal chemists can rationally design new derivatives with tailored polypharmacological profiles. nih.gov This could involve creating hybrid molecules that combine the pharmacophoric features required for interacting with multiple targets.

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comresearchgate.net For "this compound" and related compounds, AI and ML can be applied across the entire research and development pipeline.

Key applications include:

De Novo Drug Design: Generative AI models can be used to design novel indole derivatives with desired physicochemical and biological properties. mdpi.com

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, including their efficacy, toxicity, and pharmacokinetic profiles. researchgate.net

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for indole derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions.

Analysis of High-Content Screening Data: ML algorithms can be used to analyze the large and complex datasets generated from high-content screening assays, helping to identify promising hit compounds and elucidate their mechanisms of action.

| AI/ML Application | Description | Impact on Indole Derivative Research |

| De Novo Design | Generative models create novel molecular structures with desired properties. mdpi.com | Accelerates the discovery of new indole-based drug candidates. |

| Predictive Toxicology | ML models predict potential adverse effects of new compounds early in development. | Reduces the attrition rate of drug candidates in later stages. |

| Automated Synthesis Planning | AI algorithms devise synthetic routes for target molecules. | Streamlines the chemical synthesis process and reduces development time. |

Sustainable and Scalable Production Methods for this compound

The development of sustainable and scalable production methods is crucial for the commercial viability of any new chemical entity. For "this compound," future research will need to address the environmental impact and economic feasibility of its synthesis.

Areas of focus include:

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and catalytic reactions, can significantly reduce the environmental footprint of the synthesis.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and efficiency under mild reaction conditions, providing a sustainable alternative to traditional chemical catalysts.

Continuous Manufacturing: As mentioned earlier, flow chemistry and continuous manufacturing processes can offer significant advantages in terms of scalability, efficiency, and cost-effectiveness compared to batch production methods. researchgate.net

Waste Minimization and Recycling: The development of processes that minimize waste generation and allow for the recycling of solvents and catalysts is essential for sustainable production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-methyl-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of the corresponding indole-carboxylic acid using methanol under acidic or catalytic conditions. For example, methyl ester formation via reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) or via Fischer esterification (H₂SO₄/MeOH) is typical. Optimization may focus on temperature control (reflux vs. room temperature), solvent selection (DMF, THF), and purification via column chromatography or recrystallization. Similar protocols were applied in the synthesis of structurally related indole carboxylates .

Q. How is this compound characterized experimentally?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and methyl/ester group positions.

- FTIR for identifying carbonyl (C=O) stretching (~1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).

- Mass spectrometry (HRMS/ESI-MS) for molecular ion verification.

- X-ray crystallography (using SHELX programs ) to resolve structural ambiguities, particularly hydrogen bonding or steric effects from the 4-methyl substituent.

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation risks. Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Waste disposal should follow institutional guidelines for organic intermediates, with segregation for incineration or specialized treatment .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP, CAM-B3LYP, or M06-2X functionals) predict molecular orbitals, electrostatic potential surfaces, and hydrogen-bonding interactions. For example, studies on methyl 1H-indole-5-carboxylate revealed solvent effects on UV-Vis spectra and intramolecular charge transfer, which can guide synthetic modifications for photophysical applications .

Q. How can hydrogen-bonding patterns in crystalline this compound be systematically analyzed?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings). X-ray data refined via SHELXL can identify donor-acceptor distances and angles. For indole derivatives, intermolecular N-H···O=C interactions often dominate, influencing crystal packing and stability .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., solution vs. solid-state conformers). Techniques include:

- Variable-temperature NMR to detect rotational barriers.

- Polymorph screening (solvent recrystallization, slurry methods) to identify alternative crystal forms.

- Torsion angle validation using DFT-optimized geometries .

Q. How can this compound serve as a precursor in drug discovery?

- Methodological Answer : The indole core is a pharmacophore in kinase inhibitors and serotonin analogs. Functionalization strategies include:

- C-3 modification : Introducing substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance bioactivity.

- Ester hydrolysis : Generating carboxylic acid derivatives for prodrug development.

- N-1 alkylation : To modulate lipophilicity and blood-brain barrier penetration, as seen in related indole-based therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.